N-(3,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline
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Overview
Description
N-(3,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline typically involves multiple steps, starting with the bromination of aniline derivatives followed by nitration and trifluoromethylation. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the desired substitutions occur at the correct positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in the industrial setting to produce high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium or copper catalysts.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamines.
Substitution: Formation of substituted aniline derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
N-(3,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline
- N-(3,4-Difluorophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline
- N-(3,4-Dimethylphenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline
Uniqueness
N-(3,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to its chlorinated, fluorinated, or methylated analogs
Properties
CAS No. |
84529-64-6 |
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Molecular Formula |
C14H8Br2F3N3O4 |
Molecular Weight |
499.03 g/mol |
IUPAC Name |
N-(3,4-dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H8Br2F3N3O4/c1-20(7-2-3-10(15)11(16)5-7)13-9(14(17,18)19)4-8(21(23)24)6-12(13)22(25)26/h2-6H,1H3 |
InChI Key |
FCYBQDNAFJSGIK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=C(C=C1)Br)Br)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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